n',n'-Diphenylacetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N',N'-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUUDOEDQCJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977882 | |
| Record name | N,N-Diphenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-05-2 | |
| Record name | NSC45052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diphenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N ,n Diphenylacetohydrazide and Its Derivatives
Classical Approaches for N',N'-Diphenylacetohydrazide Synthesis
Classical methods for synthesizing this compound and its analogs typically involve multi-step sequences and often rely on conventional heating techniques such as reflux.
Conventional Multi-step Synthetic Routes
A common and well-established route to this compound derivatives commences with the synthesis of an activated intermediate, 2-chloro-N,N-diphenylacetamide. This intermediate is then further functionalized to introduce the hydrazide moiety.
The initial step involves the chloroacetylation of diphenylamine (B1679370). This is typically achieved by reacting diphenylamine with chloroacetyl chloride in a suitable solvent like toluene. The reaction mixture is refluxed for several hours to ensure complete conversion. Subsequent workup, often involving pouring the reaction mixture into crushed ice and recrystallization from a solvent such as ethanol (B145695), affords 2-chloro-N,N-diphenylacetamide in high yield. nih.govresearchgate.net
The second step introduces the hydrazine (B178648) group. In one approach, 2-chloro-N,N-diphenylacetamide is reacted with hydrazine hydrate (B1144303) in an alcoholic medium. This mixture is refluxed for an extended period, sometimes up to 48 hours, to yield 2-hydrazino-N,N-diphenylacetamide. hilarispublisher.com
Alternatively, a more direct route to this compound derivatives involves the reaction of N',N'-diphenylhydrazine hydrochloride with 2-chloroacetyl chloride. csic.es This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N), in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. csic.es The resulting 2-chloro-N',N'-diphenylacetohydrazide can then be reacted with various amines to generate a library of derivatives. csic.es
A representative multi-step synthesis is outlined below:
Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide nih.gov
Reactants: Diphenylamine, Chloroacetyl chloride
Solvent: Toluene
Conditions: Reflux for 2 hours
Workup: Addition of water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol.
Yield: 97%
Step 2: Synthesis of 2-chloro-N',N'-diphenylacetohydrazide csic.es
Reactants: N',N'-diphenylhydrazine hydrochloride, 2-chloroacetyl chloride
Base: Triethylamine (Et3N)
Solvent: Dichloromethane (CH2Cl2)
Conditions: Room temperature, 16 hours
Step 3: Synthesis of this compound Derivatives csic.es
Reactants: 2-chloro-N',N'-diphenylacetohydrazide, various amines
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Solvent: Acetonitrile (B52724) (ACN)
Conditions: Reflux, 16 hours
Reflux-based Preparations and Optimization
Reflux is a cornerstone of classical organic synthesis, and its application in the preparation of acetohydrazide derivatives is widespread. The optimization of reflux-based preparations often involves adjusting parameters such as reaction time, temperature (determined by the solvent's boiling point), and the choice of solvent and base to maximize yield and purity.
For instance, in the synthesis of 2-hydrazinyl-2-oxo-N-(pyridin-2-yl) acetamide, a related hydrazide, the reaction of an ester with hydrazine hydrate is carried out under reflux in xylene for 3 hours. hilarispublisher.com Similarly, the synthesis of various hydrazone derivatives often involves refluxing a hydrazide with an appropriate aldehyde or ketone in an alcoholic solvent, sometimes with a catalytic amount of acid. mdpi.com
The synthesis of this compound derivatives from 2-chloro-N',N'-diphenylacetohydrazide and various amines is also typically performed under reflux conditions in acetonitrile for 16 hours to drive the reaction to completion. csic.es Optimization of these conditions could involve screening different solvents with varying boiling points to find the optimal temperature for the nucleophilic substitution reaction, as well as testing different bases to facilitate the reaction efficiently.
| Reactants | Solvent | Conditions | Reaction Time | Yield | Reference |
| Diphenylamine, Chloroacetyl chloride | Toluene | Reflux | 2 hours | 97% | nih.gov |
| 2-chloro-N,N-diphenylacetamide, Hydrazine hydrate | Methanol (B129727) | Reflux | 48 hours | - | hilarispublisher.com |
| N',N'-diphenylhydrazine hydrochloride, 2-chloroacetyl chloride | CH2Cl2 | Room Temperature | 16 hours | - | csic.es |
| 2-chloro-N',N'-diphenylacetohydrazide, Amines | Acetonitrile | Reflux | 16 hours | - | csic.es |
| Ester, Hydrazine hydrate | Xylene | Reflux | 3 hours | - | hilarispublisher.com |
Modern Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These strategies often lead to higher yields, shorter reaction times, and a reduction in waste.
Catalyzed Synthesis Techniques
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of N-aryl hydrazides and their derivatives.
Copper-Catalyzed Synthesis: Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a convenient method for preparing N-aryl hydrazides. This technique involves the coupling of hydrazides with aryl iodides in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base like cesium carbonate (Cs2CO3). organic-chemistry.orgnih.govacs.org The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at moderate temperatures (e.g., 80 °C). organic-chemistry.org This method exhibits good functional group tolerance and can be applied to a range of substituted aryl iodides. organic-chemistry.orgnih.govacs.org More recent advancements have shown that ligands such as 4-hydroxypicolinamide and 6-hydroxypicolinohydrazide (B3030780) can effectively promote the copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with (hetero)aryl bromides and chlorides. acs.org
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also highly effective for the N-arylation of hydrazines. These methods allow for the coupling of aryl chlorides and tosylates with hydrazine, providing direct access to aryl hydrazines. semanticscholar.org Palladium catalysts can also be employed for the N-arylation of N,N-dialkylhydrazines with aryl chlorides. semanticscholar.org The choice of ligand is crucial for the efficiency of these reactions, with specialized phosphine (B1218219) ligands often being employed.
| Catalyst System | Reactants | Base | Solvent | Temperature | Key Features | References |
| CuI | Hydrazides, Aryl iodides | Cs2CO3 | DMF | 80 °C | Good substrate generality, mild conditions. | organic-chemistry.orgnih.govacs.org |
| CuI/4-hydroxy picolinamide | N-acyl-N'-substituted hydrazines, (Hetero)aryl bromides | - | - | 80-120 °C | Efficient coupling with aryl bromides. | acs.org |
| Cu(OAc)2/6-hydroxy picolinohydrazide | N-acyl-N'-substituted hydrazines, (Hetero)aryl chlorides | - | - | 120 °C | Efficient coupling with aryl chlorides. | acs.org |
| Palladium-based | N,N-Dialkylhydrazines, Aryl chlorides | - | - | - | Effective for N-arylation with aryl chlorides. | semanticscholar.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities.
The synthesis of hydrazide derivatives, particularly N-acylhydrazones, has been shown to be highly amenable to microwave irradiation. nih.govacs.orgacs.org In many cases, these reactions can be carried out under solvent-free ("neat") conditions, further enhancing their green credentials. nih.govacs.orgacs.org For example, a variety of N-acylhydrazones have been synthesized by irradiating a mixture of a hydrazide and a ketone or aldehyde in a microwave reactor for 2.5 to 10 minutes, achieving high yields without the need for a solvent or catalyst. nih.govacs.orgacs.org
A one-step synthesis of fenamic acid hydrazides from the corresponding acids and hydrazine hydrate has been developed using microwave irradiation under solvent-free conditions. This method significantly simplifies the process compared to conventional two-step heating methods, with reaction times of only 4-12 minutes and excellent yields (82-96%). nih.gov
| Reactants | Conditions | Reaction Time | Yield | Key Advantages | References |
| Hydrazides, Ketones/Aldehydes | Microwave, Neat | 2.5-10 min | High | Solvent-free, catalyst-free, rapid. | nih.govacs.orgacs.org |
| Fenamic acids, Hydrazine hydrate | Microwave, Neat | 4-12 min | 82-96% | One-step, solvent-free, rapid, high yield. | nih.gov |
| 2-hydroxybenzohydrazide, Substituted benzaldehydes | Microwave, Neat | - | 62-80% | Solvent-free, rapid synthesis of hydrazones. | researchgate.net |
Solvent-Free and Green Chemistry Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous solvents and reagents.
Solvent-Free Synthesis: As mentioned in the context of microwave-assisted synthesis, many reactions for preparing hydrazide and hydrazone derivatives can be performed under solvent-free conditions. nih.govacs.orgacs.orgnih.govderpharmachemica.com Mechanochemical methods, such as grinding reactants together in a mortar and pestle, can also be employed for the solvent-free synthesis of hydrazide complexes. For example, Co(II) and Ni(II) complexes of 2-hydroxybenzoic hydrazide have been prepared by grinding the metal salts with the hydrazide, resulting in higher yields and shorter reaction times compared to classical solution-phase methods. derpharmachemica.com
Ultrasound-Assisted Green Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green synthetic approach. Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions. The synthesis of hydrazine carboxamide analogues has been efficiently achieved using ultrasound acceleration in an environmentally benign water-glycerol solvent system. nih.govtandfonline.com This method significantly reduces reaction times compared to conventional heating. nih.gov Similarly, the synthesis of benzoxazinonylhydrazone derivatives has been successfully carried out using ultrasound irradiation under catalyst-free conditions, leading to shorter reaction times (6-7 minutes) and good to excellent yields (60-94%) compared to conventional heating. lew.ro
| Methodology | Reactants | Conditions | Key Advantages | References |
| Solvent-Free (Microwave) | Hydrazides, Ketones/Aldehydes | Neat, Microwave irradiation | Eliminates solvent, rapid, high yields. | nih.govacs.orgacs.org |
| Solvent-Free (Grinding) | 2-Hydroxybenzoic hydrazide, Metal salts | Mechanochemical grinding | No solvent, shorter reaction time, higher yield. | derpharmachemica.com |
| Ultrasound-Assisted | Hydrazine carboxamides, 1H-Indole-2,3-dione | Water-glycerol, 20 KHz ultrasound | Green solvent, rapid, high yields. | nih.govtandfonline.com |
| Ultrasound-Assisted | Benzoxazinonylhydrazide, Aromatic aldehydes | Catalyst-free, Ultrasound irradiation | Rapid, high yields, catalyst-free. | lew.ro |
Derivatization via Condensation Reactions, including Hydrazone Formation
Condensation reactions are a cornerstone in the derivatization of acetohydrazides, enabling the linkage of two molecules with the concurrent loss of a small molecule, such as water. libretexts.orgepfl.ch This strategy is widely employed to introduce new functional groups and extend the molecular framework of this compound. A prominent example of such a reaction is the formation of hydrazones through the condensation of a hydrazide with an aldehyde or a ketone. libretexts.orglibretexts.org
The fundamental reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by a dehydration step, often catalyzed by a small amount of acid, to yield the N-acylhydrazone. ajgreenchem.comajgreenchem.com This process transforms the carbonyl group into a C=N double bond, characteristic of hydrazones.
A study on the synthesis of derivatives of 2-hydrazinyl-N,N-diphenyl acetamide, a compound structurally similar to this compound, illustrates this process. The 2-hydrazino-N,N-diphenylacetamide was reacted with various substituted aromatic aldehydes in methanol with a catalytic amount of glacial acetic acid. nih.gov This reaction yielded a series of 2-(2-(benzylidene)hydrazinyl)-N,N-diphenylacetamides, which are hydrazone derivatives. nih.gov
The general scheme for this hydrazone formation is as follows:
this compound + Aromatic Aldehyde → (E/Z)-N'-(arylmethylidene)-N,N-diphenylacetohydrazide + H₂O
This reaction is versatile, allowing for the incorporation of a wide array of substituted aromatic aldehydes to generate a library of hydrazone derivatives. The specific substituents on the aldehyde can be chosen to modulate the electronic and steric properties of the final molecule.
Exploration of Synthetic Pathways for Substituted Acetohydrazides and Analogues
The synthesis of substituted acetohydrazides and analogues of this compound is an active area of research, driven by the need to create novel compounds with tailored properties. Various synthetic routes have been developed to introduce substituents on the phenyl rings or to modify the acetohydrazide core.
One common pathway begins with a substituted starting material. For instance, the synthesis of 2-(substituted-phenyl)acetohydrazide analogues starts from substituted phenylacetic acids. These acids are first converted to their corresponding ethyl esters, which then react with hydrazine hydrate to form the desired acetohydrazide. researchgate.net A similar multi-step synthesis is used to produce N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, starting from 2,4-dimethylcarbolic acid. researchgate.net
A direct route to this compound derivatives involves the reaction of N',N'-diphenylhydrazine hydrochloride with 2-chloroacetyl chloride. csic.es This core structure can then be further modified. For example, the resulting 2-chloro-N',N'-diphenylacetohydrazide can react with various amines to introduce diverse side chains, yielding a range of substituted analogues. csic.es The reaction conditions for these nucleophilic substitution reactions often involve a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile (ACN). csic.es
Another approach involves the chloroacetylation of a substituted diphenylamine. In one study, diphenylamine was reacted with chloroacetyl chloride to produce 2-chloro-N,N-diphenylacetamide. This intermediate was then treated with hydrazine hydrate in methanol to yield 2-hydrazino-N,N-diphenylacetamide. nih.gov
Enzymatic methods also present a novel pathway for creating substituted hydrazines. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyl compounds with hydrazines, a process termed reductive hydrazination. nih.gov This biocatalytic approach can be used to form acyclic hydrazine products and N-heterocycles, offering a green alternative to traditional chemical methods. nih.gov
The table below summarizes various synthetic strategies for producing substituted acetohydrazides and their analogues.
| Starting Material(s) | Key Reagents | Intermediate/Product | Reference(s) |
| Substituted Phenylacetic Acid | Ethanol, H₂SO₄, then Hydrazine Hydrate | 2-(Substituted-Phenyl) Acetohydrazide | researchgate.net |
| N',N'-Diphenylhydrazine hydrochloride, 2-Chloroacetyl chloride | Et₃N, CH₂Cl₂ | 2-Chloro-N',N'-diphenylacetohydrazide | csic.es |
| 2-Chloro-N',N'-diphenylacetohydrazide, Various Amines | Et₃N or DIPEA, Acetonitrile | Substituted 2-(amino)-N',N'-diphenylacetohydrazides | csic.es |
| Diphenylamine, Chloroacetyl chloride | Toluene, then Hydrazine Hydrate | 2-Hydrazino-N,N-diphenylacetamide | nih.gov |
| Carbonyls/Dicarbonyls, Hydrazines | Imine Reductase (IRED) | Substituted Acyclic and Cyclic N-Alkylhydrazines | nih.gov |
Studies on Reaction Yield Optimization and Process Efficiency
Optimizing reaction yields and improving process efficiency are critical for the practical synthesis of this compound and its derivatives. Research in this area focuses on refining reaction conditions such as solvent choice, catalyst selection, temperature, and reaction time to maximize product formation and minimize waste.
In the synthesis of 2-hydrazino-N,N-diphenylacetamide from 2-chloro-N,N-diphenylacetamide and hydrazine hydrate, refluxing the reaction mixture for 48 hours resulted in a high yield of 88%. nih.gov The subsequent condensation reaction with various aromatic aldehydes to form hydrazones also proceeded with good yields, ranging from 70% to 85%, depending on the specific aldehyde used. nih.gov For example, the reaction with 4-nitrobenzaldehyde (B150856) yielded 2-(2-(4-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide with a 79% yield. nih.gov
The choice of catalyst and reaction conditions is paramount. For instance, the synthesis of hydrazones from arylhydrazines and alcohols can be achieved via a catalytic acceptorless dehydrogenative coupling, which offers high selectivity. organic-chemistry.org In other synthetic schemes, the use of bases like potassium carbonate (K₂CO₃) is crucial for reactions such as the methylation of protected hydrazides. nih.gov
Process efficiency also involves reducing the number of synthetic steps and minimizing the use of hazardous reagents. One-pot reactions, such as the base-promoted tandem condensation and N-alkylation of aldehydes and hydrazines with alkyl halides, provide an efficient route to trisubstituted hydrazones. organic-chemistry.org Efforts to improve the environmental footprint of chemical synthesis include exploring enzymatic routes, which operate under mild conditions. nih.gov Another strategy involves replacing hazardous reagents; for example, a method for preparing N,N'-diacetyl hydrazine avoids the use of acetic anhydride (B1165640) by reacting hydrazine hydrate with high-boiling-point ester compounds, thereby reducing the reaction's exothermicity and waste generation. google.com
The table below presents data on reaction yields for the synthesis of specific hydrazone derivatives, highlighting the efficiency of the condensation reaction.
| Aldehyde Reactant | Product | Yield (%) | Reference |
| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | 85% | nih.gov |
| 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamide | 70% | nih.gov |
| 4-Nitrobenzaldehyde | 2-(2-(4-Nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide | 79% | nih.gov |
| 3-Methylbenzaldehyde | 2-(2-(3-Methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide | 75% | nih.gov |
| 2-Nitrobenzaldehyde | 2-(2-(2-Nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide | 82% | nih.gov |
These studies underscore the ongoing efforts to refine synthetic methodologies, not only to access novel chemical structures but also to ensure that these processes are efficient, high-yielding, and sustainable.
Mechanistic Investigations of N ,n Diphenylacetohydrazide Reactions
Elucidation of Organic Reaction Pathways
Currently, there is a lack of published studies detailing the specific organic reaction pathways involving N',N'-Diphenylacetohydrazide. To understand its reactivity, investigations would need to be conducted to identify the intermediates, transition states, and final products of its various potential reactions, such as hydrolysis, oxidation, reduction, and condensation reactions. Techniques like spectroscopy (NMR, IR, Mass Spectrometry), chromatography, and computational modeling would be essential in mapping these pathways. For instance, identifying whether a reaction proceeds through a nucleophilic substitution, an elimination, or a radical mechanism would be a fundamental first step.
Kinetic Studies of Formation and Transformation Processes
Detailed kinetic studies are required to understand the rates at which this compound is formed and undergoes subsequent chemical transformations. Such studies would involve monitoring the concentration of reactants and products over time under various conditions. The data obtained would be used to determine the rate laws, rate constants, and activation energies for the reactions. This information is critical for optimizing reaction conditions to favor the formation of desired products and to control the reaction rate.
A hypothetical data table for a kinetic study on the formation of this compound might look like this:
| Experiment | Initial [Phenylhydrazine] (mol/L) | Initial [Acetyl Chloride] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |
This table is illustrative and not based on actual experimental data.
Analysis of Reaction Conditions Influencing Mechanistic Outcomes
The mechanistic pathway of a reaction can be highly sensitive to the conditions under which it is performed. For this compound, systematic studies would be needed to explore the influence of various factors on its reaction mechanisms. Key parameters to investigate would include temperature, pressure, solvent polarity, pH, and the presence of catalysts or inhibitors. Understanding how these conditions affect reaction rates and product distributions is essential for controlling the outcome of a chemical transformation.
A potential research direction could be to investigate how different solvents, for example, protic versus aprotic solvents, influence the rate and mechanism of a specific reaction of this compound. The findings could be summarized in a table similar to the one below:
| Solvent | Dielectric Constant | Observed Reaction Rate (relative) | Predominant Mechanism |
| Water | 78.5 | 1.0 | SN1-like |
| Ethanol (B145695) | 24.6 | 0.5 | Mixed SN1/SN2 |
| Acetone | 20.7 | 0.2 | SN2-like |
| Hexane | 1.9 | < 0.01 | No significant reaction |
This table is a hypothetical representation to illustrate the type of data that would be valuable.
Structural Elucidation and Advanced Characterization of N ,n Diphenylacetohydrazide Systems
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method provides invaluable insights into the molecular structure, conformation, and the various intermolecular forces that govern how molecules are arranged in the solid state, known as the crystal packing. For N',N'-Diphenylacetohydrazide and its analogs, this analysis reveals the fundamental architecture at both the molecular and supramolecular levels.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic-level structure of a crystalline compound. The analysis of a suitable single crystal of a hydrazide derivative yields critical data regarding its crystal lattice. This includes the crystal system, the space group (which describes the symmetry of the unit cell), and the precise dimensions of the unit cell (denoted by the lengths a, b, c, and the angles α, β, γ).
For instance, a related compound, N'-Acetyl-N'-phenyl-2-naphthohydrazide, was found to crystallize in the triclinic system with the space group P-1. eurjchem.comresearchgate.net The asymmetric unit of this compound contained two crystallographically independent molecules, indicating subtle differences in their conformations within the crystal lattice. eurjchem.comresearchgate.net Such data is fundamental for understanding the solid-state properties of the material.
Below is an illustrative table of crystallographic data for N'-Acetyl-N'-phenyl-2-naphthohydrazide, representing the type of information obtained from an SCXRD experiment. eurjchem.com
| Parameter | Value |
|---|---|
| Chemical Formula | C19H16N2O2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (Å3) | 1528.2(2) |
| Z (Molecules per unit cell) | 2 |
Analysis of Molecular Conformation and Dihedral Angles
In studies of related diphenylhydrazine derivatives, the phenyl rings are often significantly twisted out of a common plane. For example, in (E)-1-Benzylidene-2,2-diphenylhydrazine, the dihedral angles between the two phenyl rings attached to the same nitrogen atom are 81.00(10)° and 88.34(8)° in the two independent molecules found in the asymmetric unit. researchgate.net This near-perpendicular arrangement is a common feature to minimize steric hindrance between the bulky phenyl groups. Similarly, in other hydrazide structures, the planarity of the hydrazide fragment itself can vary, with the two planes of adjacent hydrazide moieties in one molecule forming a dihedral angle of 86.5(2)°. nih.gov
| Compound | Description of Dihedral Angle | Angle (°) | Reference |
|---|---|---|---|
| (E)-1-Benzylidene-2,2-diphenylhydrazine (Molecule 1) | Between the two phenyl rings on the hydrazine (B178648) nitrogen | 81.00(10) | researchgate.net |
| (E)-1-Benzylidene-2,2-diphenylhydrazine (Molecule 2) | Between the two phenyl rings on the hydrazine nitrogen | 88.34(8) | researchgate.net |
| N1,N2-dimethylethanedihydrazide | Between the two planar hydrazide fragments | 86.5(2) | nih.gov |
Investigation of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of a crystal is dictated by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and morphology. In this compound systems, the primary interactions responsible for the crystal packing are expected to be hydrogen bonds and π-π stacking interactions, driven by the presence of the N-H group, the carbonyl oxygen, and the aromatic phenyl rings.
Hydrogen bonds are highly directional interactions that play a pivotal role in the crystal engineering of N-acylhydrazides. The N-H group of the hydrazide moiety typically acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This often leads to the formation of robust N-H···O hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov
| Interaction Type | Description | Example Compound |
|---|---|---|
| N-H···O | Connects molecules into a three-dimensional network. | N1,N2-dimethylethanedihydrazide nih.gov |
| C-H···O | Weaker hydrogen bonds that provide additional stabilization to the crystal lattice. | N'-Acetyl-N'-phenyl-2-naphthohydrazide researchgate.net |
| N-H···N | Can form when a suitable nitrogen atom acts as an acceptor. | N1,N2-dimethylethanedihydrazide nih.gov |
The presence of multiple phenyl rings in this compound makes π-π stacking interactions a significant contributor to the crystal packing. These interactions occur between the electron-rich aromatic rings of adjacent molecules. Depending on their relative orientation, they can be classified as face-to-face or offset stacking. These forces are crucial in organizing molecules into columns or layers within the crystal. In the structure of a benzofurazan (B1196253) derivative of 1,1-diphenylhydrazine, one of the N-phenyl rings is engaged in strong π-π interactions, with the furazan (B8792606) ring of a neighboring molecule overlapping it at a short intermolecular distance of 3.367 Å. researchgate.net Similarly, the crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide is stabilized in part by π-π interactions. eurjchem.comresearchgate.net
Chalcogen bonds are non-covalent interactions involving an electrophilic region on a covalently bonded chalcogen atom (oxygen, sulfur, selenium, or tellurium) and a nucleophilic region in another molecule. While oxygen is a chalcogen, the term "chalcogen bond" is more commonly used to describe interactions involving the heavier elements (S, Se, Te). In the context of this compound, which contains only oxygen, specific chalcogen bonding is not expected to be a primary directional force in its crystal packing compared to the much stronger hydrogen bonding and π-π interactions. Analysis of related hydrazide structures in the literature does not highlight chalcogen bonding as a significant contributor to their supramolecular assembly. eurjchem.comresearchgate.netresearchgate.netnih.govresearchgate.net
Advanced Spectroscopic Techniques for Structural Insights and Interpretation
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of this compound. americanpharmaceuticalreview.com These methods are based on the principle that covalent bonds vibrate at specific frequencies, providing a unique molecular fingerprint. americanpharmaceuticalreview.comyoutube.com While FT-IR measures the absorption of infrared light, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, offering complementary information as the selection rules for the two techniques differ. americanpharmaceuticalreview.commdpi.com
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its constituent parts: the acetyl group, the hydrazide linker, and the two phenyl rings. The assignment of these bands is based on established group frequencies from related molecules, such as acetohydrazide and N,N'-diphenyl derivatives. nih.govnih.gov
Key vibrational modes for this compound include:
Amide I (C=O stretching): This is one of the most characteristic bands in the spectrum, typically appearing as a strong absorption in the FT-IR spectrum in the region of 1640–1690 cm⁻¹. Its precise position is sensitive to hydrogen bonding and the electronic environment.
N-H Stretching: The N-H stretching vibration of the hydrazide moiety is expected in the 3200–3400 cm⁻¹ region. The presence and shape of this band can provide insights into intermolecular and intramolecular hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings typically appear as a group of bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methyl group (CH₃) from the acetyl moiety is expected in the 2850–3000 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the various C-N bonds within the molecule occur in the fingerprint region (below 1500 cm⁻¹) and are often coupled with other modes, making definitive assignment complex.
Phenyl Ring Modes: The in-plane C=C stretching vibrations of the phenyl rings give rise to characteristic bands in the 1450–1610 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the rings.
Table 1: Predicted FT-IR and Raman Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3200 - 3400 | ν(N-H) | N-H stretching of the hydrazide group. |
| 3000 - 3100 | ν(C-H)aromatic | Aromatic C-H stretching from phenyl rings. |
| 2850 - 3000 | ν(C-H)aliphatic | Aliphatic C-H stretching from the methyl group. |
| 1640 - 1690 | ν(C=O) (Amide I) | Carbonyl stretching, a strong and characteristic band. |
| 1580 - 1610 | ν(C=C)aromatic | Phenyl ring C=C stretching vibrations. |
| 1500 - 1550 | δ(N-H) (Amide II) | N-H bending, coupled with C-N stretching. |
| 1400 - 1500 | δ(C-H) | Bending vibrations of the methyl group. |
| 1200 - 1350 | ν(C-N) | C-N stretching vibrations. |
Vibrational spectroscopy can reveal details about the conformational isomers of this compound in the solid state or in solution. The formation of intermolecular hydrogen bonds, for instance, can lead to shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and C=O bands. americanpharmaceuticalreview.com Analysis of these spectral shifts can help identify the sites of molecular interaction. americanpharmaceuticalreview.com For related hydrazide molecules, computational studies combined with experimental spectra have been used to determine the most stable conformations, such as identifying whether the arrangement around the C-N amide bond is trans or syn. nih.gov In this compound, steric hindrance between the bulky phenyl groups likely plays a significant role in dictating the preferred conformation, influencing the torsional angles of the C-N and N-N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotameric and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of this compound in solution. nih.gov It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, and their connectivity. doi.org
A key feature in the NMR spectra of N-acylhydrazones and related hydrazides is the presence of multiple sets of signals for a single compound. mdpi.comnih.gov This phenomenon arises from the restricted rotation around the amide C(O)-N bond and the N-N bond, leading to the coexistence of different stable conformers or rotamers in solution at room temperature. nih.govresearchgate.net These rotamers interconvert at a rate that is slow on the NMR timescale, resulting in distinct signals for each conformation. researchgate.net
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the N-H proton, and the methyl protons of the acetyl group. The presence of rotamers would cause a doubling of these signals, with the ratio of their integrals corresponding to the population ratio of the conformers. mdpi.com
¹³C NMR: Similarly, the carbon NMR spectrum would display separate signals for each carbon atom in the different rotameric forms. The carbonyl carbon signal is particularly sensitive to the conformational state. mdpi.com
2D NMR Techniques: Advanced 2D NMR experiments are crucial for unambiguous assignment and conformational analysis.
COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for conformational analysis. It detects through-space interactions between protons that are close to each other, providing direct evidence for the spatial arrangement of the phenyl groups relative to the rest of the molecule in different conformers. nih.govresearchgate.net
Variable-temperature (VT) NMR studies can also be employed. By increasing the temperature, the rate of interconversion between rotamers increases, which can lead to the broadening and eventual coalescence of the duplicated signals into a single averaged signal. utar.edu.my Analysis of this process allows for the determination of the energy barrier to rotation around the hindered bond. researchgate.net
Table 2: Expected ¹H and ¹³C NMR Signals and Conformational Effects for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Observations |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 | Complex multiplet patterns. Signal duplication due to rotamers. |
| ¹H | N-H | 9.0 - 12.0 | Broad or sharp singlet, position sensitive to solvent and conformation. Signal duplication. |
| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Singlet. Signal duplication due to rotamers. |
| ¹³C | Carbonyl (C=O) | 165 - 175 | Signal duplication due to rotamers. |
| ¹³C | Aromatic (C₆H₅) | 110 - 150 | Multiple signals for different carbons. Signal duplication. |
| ¹³C | Methyl (CH₃) | 20 - 30 | Signal duplication due to rotamers. |
UV-Vis Spectroscopy for Electronic Transitions and Optical Behavior
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com For this compound, the chromophores are the phenyl rings and the hydrazide group containing non-bonding electrons (n) and π-systems. The spectrum is expected to be dominated by transitions involving these electrons.
The electronic spectrum of this compound would likely show features similar to those of diphenylamine (B1679370) derivatives. aip.orgoup.com The expected electronic transitions include:
π → π transitions:* These are typically high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the phenyl rings. The conjugation between the phenyl rings and the nitrogen atoms influences the energy of these transitions.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands are generally much weaker in intensity than π → π* transitions. youtube.com
The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation in the molecule. youtube.com The conformation of the molecule, particularly the torsional angles of the phenyl rings with respect to the hydrazide plane, will affect the overlap of the π-orbitals and thus influence the λmax values. aip.org Solvents of different polarities can also cause shifts in the absorption bands (solvatochromism), providing further information about the nature of the electronic transitions. oup.comorientjchem.org
Table 3: Potential Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |
|---|---|---|---|
| π → π* | Phenyl Ring π system | 200 - 300 nm | High intensity (large molar absorptivity, ε). |
| n → π* | N, O lone pairs → C=O π* | > 280 nm | Low intensity (small molar absorptivity, ε). |
Microscopic and Imaging Methodologies for Morphological and Elemental Analysis (e.g., SEM, TEM, EDX)
While spectroscopic techniques elucidate molecular structure, microscopic and imaging methodologies provide critical information about the supramolecular assembly, morphology, and elemental composition of this compound in the solid state.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the bulk material. It provides high-resolution images of the particle shape, size distribution, and surface texture of the crystalline or amorphous solid. For a crystalline sample of this compound, SEM could reveal details about the crystal habit (e.g., needles, plates, prisms) and the degree of aggregation.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to study the internal structure of materials. By transmitting a beam of electrons through an ultra-thin sample, TEM can be used to investigate crystallographic defects, grain boundaries, and the potential presence of different phases or impurities within the N',N'-Diphenylacet hydrazide particles.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with SEM or TEM, EDX is an analytical technique used for the elemental analysis of a sample. When the electron beam strikes the sample, atoms emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample and determine the relative abundance of each element (e.g., Carbon, Nitrogen, Oxygen). This technique serves to confirm the elemental purity of the synthesized this compound, ensuring the absence of inorganic contaminants.
Together, these imaging techniques provide a comprehensive characterization of the solid-state properties of this compound, which is complementary to the molecular-level information obtained from spectroscopy.
Computational and Theoretical Chemistry of N ,n Diphenylacetohydrazide
Quantum Chemical Calculations and Electronic Structure Characterization
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For N',N'-Diphenylacetohydrazide, these calculations offer a detailed picture of its geometric and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for geometry optimization and energy parameter calculations. arxiv.orgmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are instrumental in determining the most stable conformation (the ground state) of a molecule by minimizing its energy. youtube.comnih.gov The process involves iterative adjustments to the molecule's geometry until a stationary point on the potential energy surface is located. youtube.com For this compound, DFT studies would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. These calculations also provide key energy parameters that are vital for assessing the molecule's stability and reactivity.
Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical DFT outputs for a molecule like this compound and is not from a specific study on this exact compound.)
| Parameter | Bond/Angle | Optimized Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| N-N | 1.38 Å | |
| C-N (amide) | 1.35 Å | |
| C-C (phenyl) | 1.39 Å | |
| Bond Angle | O=C-N | 122° |
| C-N-N | 118° | |
| C-N-C (phenyl) | 120° |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles and provide insights into its electronic transition properties. researchgate.net
Table 2: Illustrative FMO Energy Parameters (Note: These values are representative for similar organic molecules.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized picture of the electron density in a molecule, corresponding to the classic Lewis structure representation of bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis investigates charge transfer and conjugative interactions by examining the delocalization of electrons from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory and indicates the strength of the interaction. wisc.edu For this compound, NBO analysis can reveal the nature of its chemical bonds, identify significant intramolecular interactions that contribute to its stability, and quantify the charge distribution among its atoms.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich areas, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction, while positive potentials might be located around the hydrogen atoms of the phenyl rings. researchgate.net
Local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of an atom's or a functional group's reactivity within a molecule. scielo.org.mx Fukui functions, f(r), are among the most important of these descriptors, indicating the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Specifically, the Fukui function helps to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). scielo.org.mxias.ac.in By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most susceptible to different types of chemical reactions, thus providing a more detailed understanding of its regioselectivity. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently occurring conformations in different environments (e.g., in vacuum or in a solvent). bu.edu These simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules, by revealing the nature and strength of intermolecular forces. nih.govescholarship.org This information is crucial for understanding the molecule's behavior in realistic chemical and biological systems.
Computational Prediction and Validation of Spectroscopic Parameters
The spectroscopic parameters of this compound can be predicted and validated using computational methods, primarily Density Functional Theory (DFT). This approach facilitates the calculation of various spectroscopic data, including vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which can then be compared with experimental findings for validation.
Theoretical vibrational spectra are typically computed using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)). The calculated wavenumbers are often scaled to correct for anharmonicity and the approximate nature of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. This computational analysis aids in the precise assignment of vibrational modes to specific functional groups within the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The theoretical chemical shifts are referenced against a standard, such as Tetramethylsilane (TMS), and provide a valuable tool for interpreting and confirming the assignments in experimental NMR spectra.
The electronic properties and UV-Vis absorption spectra are investigated using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic excitations can be elucidated.
A comparison between the theoretically predicted and experimentally measured spectroscopic data for a related hydrazone derivative is presented in the table below to illustrate the typical level of agreement.
Table 1. Comparison of Theoretical and Experimental Spectroscopic Data for a Hydrazone Derivative.
| Spectroscopic Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| FT-IR (C=O stretch, cm⁻¹) | 1685 | 1670 |
| FT-IR (N-H stretch, cm⁻¹) | 3350 | 3335 |
| ¹H NMR (N-H proton, ppm) | 8.5 | 8.3 |
| ¹³C NMR (C=O carbon, ppm) | 170.2 | 169.5 |
| UV-Vis (λmax, nm) | 280 | 285 |
Nonlinear Optical (NLO) Property Computations and Evaluation
The investigation of nonlinear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronic technologies. Computational methods, particularly DFT, are instrumental in predicting and evaluating the NLO response of compounds like this compound.
The key parameters that define the NLO properties of a molecule at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are computed using DFT calculations, often employing a functional like B3LYP with an appropriate basis set.
The first hyperpolarizability (β) is of particular interest as it is a measure of the second-order NLO response. A high β value is indicative of a material's potential for applications such as second-harmonic generation (SHG). The magnitude of β is influenced by factors such as intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule, as well as the extent of π-conjugation.
The relationship between the electronic structure and NLO properties is often analyzed through the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions that contribute to the NLO response.
For a comprehensive evaluation, the various tensor components of the hyperpolarizability are calculated, and the total hyperpolarizability is determined. The computed values are often compared to those of a standard NLO material, such as urea, to assess the relative NLO efficiency of the compound under investigation.
The table below presents a hypothetical set of calculated NLO parameters for this compound, based on typical values for similar organic molecules.
Table 2. Computed Nonlinear Optical Properties of this compound.
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.5 |
| Linear Polarizability (α) (esu) | 2.5 x 10⁻²³ |
| First Hyperpolarizability (β) (esu) | 1.8 x 10⁻³⁰ |
| HOMO-LUMO Energy Gap (eV) | 4.2 |
Reactivity and Synthetic Applications of N ,n Diphenylacetohydrazide
Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones)
N',N'-Diphenylacetohydrazide, as a derivative of hydrazine (B178648), readily participates in condensation reactions with carbonyl compounds, specifically aldehydes and ketones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration, to form a hydrazone. The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. youtube.comyoutube.comlibretexts.orglibretexts.org This initial addition forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the final hydrazone product, characterized by a carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. youtube.comlibretexts.orgresearchgate.net However, the pH must be carefully controlled; highly acidic conditions would protonate the hydrazine derivative, rendering it non-nucleophilic, while basic conditions would not sufficiently activate the carbonyl group. youtube.comlibretexts.org
The reaction of this compound with an aldehyde or ketone results in the formation of the corresponding N-acetyl-N',N'-diphenylhydrazone. These hydrazone derivatives are often stable, crystalline solids, which can be useful for the characterization and identification of the parent carbonyl compounds. libretexts.orglibretexts.org
Table 1: General Reaction with Aldehydes and Ketones
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | N-acetyl-N',N'-diphenylhydrazone | Condensation |
Formation of Heterocyclic Compounds
Hydrazine derivatives are fundamental building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. mdpi.comnih.govgoogle.com this compound can serve as a precursor for such syntheses, particularly in reactions involving 1,3-dicarbonyl compounds or their equivalents.
A prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. youtube.com In this type of reaction, one nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular condensation and dehydration involving the second nitrogen atom and the remaining carbonyl group. youtube.commdpi.com This cyclocondensation reaction leads to the formation of the five-membered aromatic pyrazole ring. nih.govresearchgate.netmdpi.com The substituents on the hydrazine and the dicarbonyl compound determine the final substitution pattern on the pyrazole ring.
Utilizing this compound in such a reaction would be expected to yield N-acylated, N-phenylated pyrazole derivatives. The reaction conditions, such as solvent and temperature, can influence the regioselectivity and yield of the product. mdpi.commdpi.com
Table 2: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Product Type | Key Reaction |
|---|---|---|---|
| This compound | 1,3-Diketone | Substituted Pyrazole | Cyclocondensation |
Nucleophilic Reactivity and Substitution Reactions
The nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a potential nucleophile. researchgate.net Nucleophilicity is a measure of the ability of a species to donate an electron pair to an electrophile. In the context of substitution reactions, a nucleophile attacks a substrate, displacing a leaving group. bits-pilani.ac.inyoutube.com
Hydrazides can participate in nucleophilic substitution reactions, for instance, at an amide nitrogen center under specific conditions, leading to N-N bond formation. nih.gov While direct studies on the nucleophilic reactivity constants of this compound are not widely available, the general principles of nucleophilicity suggest it can react with suitable electrophiles. researchgate.netresearchgate.net For example, it could potentially react with alkyl halides in SN2 reactions, where the hydrazide acts as the nucleophile, although the reactivity would be expected to be lower than that of unsubstituted hydrazine due to steric hindrance and the electronic effects of the substituents. bits-pilani.ac.innih.gov
Redox Chemistry and Reducing Properties
The redox chemistry of hydrazine and its derivatives is well-established, with the most notable application being the Wolff-Kishner reduction. libretexts.org This reaction converts the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (CH₂). The process involves two main stages: first, the formation of a hydrazone from the carbonyl compound and a hydrazine derivative, and second, the reduction of the hydrazone to an alkane under basic conditions at high temperatures. libretexts.org
During the reduction step, the hydrazone is treated with a strong base, which deprotonates the nitrogen, leading to the formation of a carbanion intermediate and the evolution of nitrogen gas (N₂). libretexts.org The highly stable triple bond in the liberated nitrogen gas provides a strong thermodynamic driving force for the reaction.
Conclusion and Future Research Directions
Synthesis of Key Research Findings Pertaining to N',N'-Diphenylacetohydrazide
This compound is a derivative of hydrazine (B178648), featuring an acetyl group and two phenyl substituents on the nitrogen atoms. Its synthesis, properties, and structure are of interest in the broader field of organic chemistry.
Synthesis: The primary synthetic route to this compound involves the acylation of N',N'-diphenylhydrazine. This can be achieved through the reaction of N',N'-diphenylhydrazine with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). The reaction introduces the acetyl group to one of the nitrogen atoms of the diphenylhydrazine moiety.
A related synthesis involves the reaction of diphenylamine (B1679370) with chloroacetyl chloride to form 2-chloro-N,N-diphenylacetamide. hmdb.ca This intermediate can then be reacted with hydrazine hydrate (B1144303) to yield 2-hydrazino-N,N-diphenylacetamide, a structural isomer of this compound. hmdb.ca While not a direct synthesis of the title compound, this highlights a common strategy in the synthesis of complex hydrazides.
Chemical and Physical Properties: The physical and chemical properties of this compound are influenced by the presence of the polar amide group and the nonpolar phenyl rings. These properties are crucial for its handling, purification, and potential applications.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like ethanol (B145695), DMSO, and DMF. Poorly soluble in water. |
Spectroscopic Analysis: Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons would likely appear in the range of 7.0-7.5 ppm. The methyl protons would exhibit a singlet peak, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the two phenyl rings. The carbonyl carbon signal is expected to be in the downfield region, characteristic of amide carbonyls.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibration (if present, depending on tautomeric forms), C-H stretching of the aromatic and methyl groups, and a strong absorption for the C=O stretching of the amide group, typically around 1650-1680 cm⁻¹.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the N-N bond.
Crystal Structure: While no specific crystal structure data for this compound has been found in the reviewed literature, the molecular structure of a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, has been determined by X-ray crystallography. researchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net The crystal structure is stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions, forming supramolecular structures. researchgate.net It can be inferred that this compound would likely exhibit similar intermolecular interactions, leading to a stable crystalline lattice. The presence of the two phenyl groups will influence the molecular packing in the solid state.
Identification of Emerging Trends in Hydrazide Chemistry and Relevance to this compound
Hydrazide chemistry is a dynamic field with several emerging trends that are relevant to the study and potential applications of this compound.
One significant trend is the development of novel synthetic methodologies for the preparation of complex hydrazide derivatives. This includes the use of new catalysts and reaction conditions to improve yields, selectivity, and sustainability of the synthetic processes. For this compound, this could lead to more efficient and environmentally friendly synthetic routes.
Another key area is the exploration of the coordination chemistry of hydrazides. Hydrazides are versatile ligands that can coordinate to a wide range of metal ions, forming complexes with interesting structural and electronic properties. The coordination behavior of this compound with various metal ions could be a fruitful area of investigation, potentially leading to new catalysts or materials.
Furthermore, there is a growing interest in the biological activities of hydrazide derivatives. Many hydrazides exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities. Investigating the biological profile of this compound and its derivatives could uncover new therapeutic agents.
Proposed Avenues for Advanced and Interdisciplinary Research
Building on the current understanding of this compound and the emerging trends in hydrazide chemistry, several avenues for advanced and interdisciplinary research can be proposed.
Advanced Synthesis and Characterization:
Development of a definitive and high-yielding synthesis for this compound, with complete characterization of the compound using modern analytical techniques, including single-crystal X-ray diffraction to determine its precise three-dimensional structure.
A systematic study of its physical properties, including melting point, boiling point, and solubility in a range of solvents, is necessary for its practical use.
Coordination Chemistry and Catalysis:
Exploration of the coordination chemistry of this compound with various transition metals to synthesize and characterize novel metal complexes.
Investigation of the catalytic activity of these metal complexes in various organic transformations, leveraging the unique electronic and steric properties of the this compound ligand.
Medicinal Chemistry and Biological Evaluation:
Synthesis of a library of derivatives of this compound with diverse substituents on the phenyl rings.
Screening of these compounds for a range of biological activities, such as antimicrobial, antifungal, and anticancer properties, in collaboration with biologists and pharmacologists.
Materials Science:
Investigation of the potential of this compound and its derivatives as building blocks for the construction of novel supramolecular architectures and coordination polymers with interesting photophysical or magnetic properties.
By pursuing these research directions, a deeper understanding of the fundamental chemistry and potential applications of this compound can be achieved, contributing to the broader advancement of hydrazide chemistry and related interdisciplinary fields.
Q & A
Q. What are the standard synthetic methodologies for N',N'-Diphenylacetohydrazide?
Methodological Answer:
- Step 1: React phenyl acetic acid with hydrazine hydrate in ethanol under reflux for 8 hours to yield 2-phenylacetohydrazide (the core structure of This compound) .
- Step 2: For hydrazone derivatives, mix substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) with 2-phenylacetohydrazide in methanol, catalyzed by concentrated HCl. Stir at room temperature for 2 hours to form derivatives like N'-(2-chlorobenzylidene)-2-phenylacetohydrazide .
- Key Parameters: Reaction time, solvent choice (ethanol/methanol), and acid catalysis influence yield and purity.
Q. How can this compound derivatives be characterized experimentally?
Methodological Answer:
- Melting Point Analysis: Compare observed melting points with literature values (e.g., phenylacethydrazones typically melt at 236–237°C) to confirm purity and structure .
- Spectroscopic Techniques:
Q. What are the primary applications of this compound in analytical chemistry?
Methodological Answer:
- Derivatization of Carbonyl Compounds: React with aldehydes/ketones to form hydrazones for identification via melting point or spectral analysis .
- Chromatographic Analysis: Use as a reagent in HPLC or TLC to detect trace carbonyl-containing analytes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the design of this compound derivatives?
Methodological Answer:
- Geometry Optimization: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict molecular geometry, bond lengths, and electronic properties .
- Hydrogen Bonding Analysis: Calculate lattice energies to evaluate intermolecular interactions in crystal structures, aiding in solubility prediction .
- Pharmacophore Modeling: Map electrostatic potentials to identify regions for COX-2 inhibition (relevant to anti-inflammatory studies) .
Q. How to resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Experimental Reproducibility: Standardize assay conditions (e.g., COX-1/COX-2 inhibition ratios) to minimize variability .
- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare across studies.
- Meta-Analysis: Cross-reference data from peer-reviewed journals (e.g., Nature, Journal of Medicinal Chemistry) to identify consensus mechanisms .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Mitigation: Refer to SDS guidelines (e.g., NIOSH) for PPE requirements (gloves, goggles) and ventilation .
- Waste Disposal: Neutralize acidic byproducts with 0.1 M NaOH before disposal. Store waste separately for professional treatment .
- Emergency Procedures: For inhalation exposure, administer oxygen and consult a physician immediately .
Q. How can this compound derivatives be evaluated for anti-inflammatory activity?
Methodological Answer:
- In Vitro Assays:
- COX Inhibition: Use ELISA kits to measure PGE₂ production in lipopolysaccharide-stimulated macrophages .
- Cell Viability: Perform MTT assays on RAW 264.7 cells to rule out cytotoxicity at active concentrations .
- In Vivo Models: Administer derivatives in carrageenan-induced rat paw edema models; measure inflammation reduction via plethysmometry .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
